molecular formula C12H17NO4S B14844749 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

Cat. No.: B14844749
M. Wt: 271.33 g/mol
InChI Key: PPOQTCNNMIPFMN-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with cyclohexyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 3-hydroxybenzenesulfonamide attacks the cyclohexyl halide, resulting in the formation of the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.

    Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with amine groups.

    Substitution: Formation of various substituted cyclohexyloxybenzenesulfonamide derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-3-methoxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-3-aminobenzenesulfonamide

Uniqueness

2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexyloxy and hydroxybenzenesulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-cyclohexyloxy-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(14)12(11)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16)

InChI Key

PPOQTCNNMIPFMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=C2S(=O)(=O)N)O

Origin of Product

United States

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